Product packaging for 2-Methyl-4H-naphtho[1,2-b]pyran-4-one(Cat. No.:CAS No. 54965-49-0)

2-Methyl-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B13711156
CAS No.: 54965-49-0
M. Wt: 210.23 g/mol
InChI Key: HSULZQNMIJZSHG-UHFFFAOYSA-N
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Description

Isolation and Characterization from Diverse Biological Sources

The isolation of naphthopyrones has been reported from a wide array of biological organisms, highlighting their widespread distribution in nature.

Fungi, particularly filamentous fungi, are prolific producers of naphtho-γ-pyrones. nih.gov Species from the genera Aspergillus and Fusarium are notable sources of these compounds. nih.gov For instance, dimeric naphtho-γ-pyrones have been isolated from the marine-derived fungus Aspergillus carbonarius. researchgate.net Endophytic fungi, such as those from the genus Polyphilus associated with the roots of Pinus sylvestris and Asclepias syriaca, have also been found to produce bioactive naphtho-α-pyranones. nih.gov The fungus Metapochonia lutea has been shown to produce a novel γ-pyrone derivative. mdpi.com Furthermore, a study on the Mariana-Trench-associated fungus Aspergillus sp. SY2601 led to the isolation of multiple metabolites, including new compounds. mdpi.com

Below is a table summarizing the isolation of naphthopyrones from various fungal sources:

Naphthopyrones have also been identified from bacterial sources. For example, these compounds have been described in Streptomyces. researchgate.net While less common than in fungi, their presence in bacteria indicates a broader distribution of the genetic pathways for their synthesis across different microbial phyla.

The occurrence of naphthopyrones extends to the plant and lichen kingdoms. rsc.org Plants produce a vast array of specialized 1,4-naphthoquinones and related metabolites through several different metabolic pathways. scienceopen.com While the core naphthopyrone structure is found, plants often exhibit further structural modifications, leading to a wide diversity of related compounds. Lichens, which are symbiotic organisms of fungi and algae, are also known to produce naphthopyrones. researchgate.net

Elucidation of Biosynthetic Pathways

The biosynthesis of the naphthopyrone core is primarily achieved through the polyketide pathway, a major route for the production of secondary metabolites in many organisms.

The carbon backbone of naphthopyrones is assembled by polyketide synthases (PKSs). nih.govmdpi.com Fungal PKSs are typically large, multifunctional enzymes classified as iterative type I PKSs. mdpi.comwikipedia.org These enzymes catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build the polyketide chain. nih.gov

In the biosynthesis of fungal pigments like melanin (B1238610) in Aspergillus fumigatus, a PKS known as Alb1p produces a heptaketide naphthopyrone called YWA1. nih.govoup.com This demonstrates the direct role of a PKS in generating the fundamental naphthopyrone structure. The diversity of polyketide structures arises from the programmed activity of different domains within the PKS, which can include ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains that modify the growing polyketide chain. nih.gov

Following the initial synthesis of the polyketide chain by PKS, a series of enzymatic transformations are often required to yield the final naphthopyrone product. These modifications can include cyclization, aromatization, and other functional group manipulations.

For instance, in the DHN-melanin pathway of A. fumigatus, the naphthopyrone YWA1 is converted to 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) by the enzyme Ayg1p. nih.gov While this is a step in melanin biosynthesis, it highlights the enzymatic processing of a PKS-derived naphthopyrone. Laccases are another class of enzymes that can be involved in the later stages of naphthopyrone metabolism, often catalyzing polymerization reactions, as seen in the formation of DHN-melanin. oup.com The biosynthesis of solanapyrones, another class of polyketide-derived fungal metabolites, involves a Diels-Alderase enzyme that catalyzes a [4+2] cycloaddition, showcasing the diverse enzymatic strategies employed in the maturation of these compounds. nih.gov

The table below details the key enzymes involved in the biosynthesis of naphthopyrone-related structures:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B13711156 2-Methyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 54965-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54965-49-0

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C14H10O2/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3

InChI Key

HSULZQNMIJZSHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=CC=CC=C3C=C2

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Naphthopyrone Core Structures

Elucidation of Biosynthetic Pathways

Mechanistic Studies of Biaryl Bond Formation in Dimeric Naphthopyrones

The formation of dimeric naphthopyrones from their monomeric precursors is a critical biosynthetic step that generates significant molecular complexity. This dimerization is achieved through the formation of a biaryl bond, a process catalyzed by specific enzymes via an oxidative coupling mechanism. researchgate.netnih.gov This mechanism involves the joining of two aromatic rings through the formation of a new carbon-carbon bond. researchgate.net

Detailed mechanistic studies, particularly on the biosynthesis of fungal polyketides, have elucidated the key steps of this transformation. The process is generally understood to proceed through the following stages:

Enzymatic Oxidation: The reaction is initiated by an oxidase enzyme, which abstracts a hydrogen atom from the phenolic hydroxyl group of two monomeric naphthopyrone molecules. This one-electron oxidation generates highly reactive phenoxy radical intermediates. researchgate.net

Radical Coupling: These radical intermediates then couple to form the biaryl C-C bond. The specific position of this new bond (regioselectivity) is controlled by the enzyme, which holds the two monomers in a precise orientation within its active site. researchgate.net

Stereochemical Control: For many dimeric naphthopyrones, the newly formed biaryl bond is sterically hindered, leading to a form of axial chirality known as atropisomerism. The stereochemical outcome of the coupling reaction (i.e., which atropisomer is formed) is often governed by a separate, non-catalytic protein known as a dirigent protein. researchgate.net

A well-studied example is the biosynthesis of the dimeric naphthopyrone viriditoxin . researchgate.net In this pathway, a multicopper oxidase (MCO) called VdtB catalyzes the regioselective 6,6'-coupling of the monomer, semi-viriditoxin . researchgate.net The subsequent stereoselectivity of this reaction is exclusively controlled by a dirigent protein, VdtD, which ensures the formation of the correct atropisomer. researchgate.net This highlights a sophisticated mechanism where one enzyme is responsible for bond formation and another for dictating the final three-dimensional structure.

Similar oxidative coupling reactions are catalyzed by other classes of enzymes in nature, such as cytochrome P450s, which are known to facilitate the formation of sterically hindered biaryl bonds in a variety of natural products. nih.govresearchgate.net The monomeric naphthopyrone units themselves are typically assembled via the polyketide pathway, as demonstrated in studies on chaetochromin A , a bis(naphtho-gamma-pyrone) produced by Chaetomium species. nih.gov

Structural Diversity and Chemotaxonomic Relevance of Naturally Occurring Analogs

The 2-Methyl-4H-naphtho[1,2-b]pyran-4-one scaffold is part of a larger family of polyketide-derived secondary metabolites known as naphthopyrones. rsc.org These compounds are found across multiple biological kingdoms, including in filamentous fungi, plants, lichens, and bacteria. rsc.orgoup.com Fungi, particularly of the genera Aspergillus and Penicillium, are prolific producers of these metabolites. oup.comnih.gov

The structural diversity within the naphthopyrone family is vast, arising from several key modifications to the core structure:

Monomeric vs. Dimeric Forms: Naphthopyrones exist as both single units (monomers) and as coupled pairs (dimers). nih.gov

Dimer Linkages: Dimeric structures exhibit various points of connection between the two monomeric units, with 6,6' and 8,8' linkages being common. nih.gov Rarer linkages, such as 5,8', have also been reported. nih.gov

Substitution Patterns: The core naphthopyrone skeleton is often decorated with different functional groups, most commonly hydroxyl, methoxy, and additional methyl groups, leading to a wide range of analogs. researchgate.net

This structural variation gives rise to numerous distinct compounds, each with potentially unique properties.

Compound NameKey Structural Feature(s)Typical Source Organism(s)
RubrofusarinMonomer with a 6-methoxy groupFusarium sp., Cassia sp. (plant)
FonsecinMonomer with a dihydroxyphenyl side chainAspergillus fonsecaeus
VioxanthinSymmetric 8,8'-linked dimerPenicillium citrinum
Chaetochromin ADimer of YWA1/melanin (B1238610) intermediateChaetomium sp.
Aurasperone BAsymmetric dimer with a 6,8'-linkageAspergillus niger
ViriditoxinSymmetric 6,6'-linked dimerPaecilomyces variotii

The systematic study of these chemical constituents, or chemotaxonomy, has become an invaluable tool for the classification of organisms, especially fungi. scienceopen.com The profile of secondary metabolites produced by a fungus can serve as a stable and reliable "chemical fingerprint." In the taxonomically complex genera of Aspergillus and Penicillium, metabolite profiles are used alongside morphological and genetic data to delineate species and understand their evolutionary relationships. nih.govscienceopen.com

The production of certain naphthopyrones can be characteristic of specific fungal species or sections within a genus. oup.com For instance, the presence of mono- and dimeric naphtho-γ-pyrones is a notable characteristic of metabolites produced by many Aspergillus species. oup.com Therefore, identifying the specific naphthopyrone analogs in a fungal culture can aid in its accurate taxonomic classification.

Fungal Genus/SpeciesCharacteristic Naphthopyrone(s)Chemotaxonomic Significance
Aspergillus nigerAurasperones (dimers)Used as markers to differentiate strains and species within the Aspergillus section Nigri.
Aspergillus ochraceusVioxanthin, Viomellein (dimers)Part of the characteristic metabolite profile for species in Aspergillus section Circumdati.
Penicillium sp.Vioxanthin and related dimersContributes to the chemical profile used in the classification of various Penicillium species.
Chaetomium gracileChaetochromin AA characteristic metabolite for this species of Chaetomium. nih.gov

Synthetic Methodologies and Strategic Chemical Derivatization of the Naphthopyrone Framework

Foundational Synthetic Routes to 4H-Naphtho[1,2-b]pyran-4-one

The construction of the fundamental 4H-Naphtho[1,2-b]pyran-4-one skeleton relies on established organic reactions that assemble the fused ring system. These routes typically involve the formation of key carbon-carbon and carbon-oxygen bonds to create the tricyclic naphthopyrone core.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a powerful tool for attaching an acyl group to an aromatic ring, a key step in building the carbonyl-containing pyranone ring onto a naphthalene (B1677914) precursor. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl chloride or anhydride, which then reacts with the electron-rich naphthalene ring. nih.govorganic-chemistry.org The reaction proceeds via the formation of an acylium ion, which acts as the electrophile.

The regioselectivity of the acylation on the naphthalene ring is a critical factor, as it determines the final isomeric structure of the naphthopyrone. The position of acylation can be influenced by the reaction conditions and the specific catalyst used. researchgate.net An alternative approach involves a "photo-Friedel-Crafts acylation," where the reaction between a naphthoquinone and an aldehyde is initiated by light, leading to the formation of acylated naphthohydroquinones. researchgate.net This method offers a pathway under different reaction conditions compared to the traditional Lewis acid-catalyzed approach. researchgate.net

Condensation Reactions with Naphthol and Carbonyl Precursors

Condensation reactions provide a direct method for forming the naphthopyrone framework by combining a naphthol derivative with a suitable β-keto ester or a similar carbonyl precursor. These reactions, such as the Pechmann condensation, typically proceed under acidic conditions. The mechanism involves the initial formation of a coumarin-like structure through transesterification and subsequent intramolecular cyclization and dehydration.

The reaction of a naphthol with a carbonyl compound often involves a tandem process that may include an initial aldol-type condensation, followed by a Michael-type addition and a final dehydrating annulation to form the pyran ring. organic-chemistry.org The choice of substrates and reaction conditions is pivotal in directing the reaction towards the desired naphthopyrone product.

Cyclization Strategies for Pyran Ring Formation

The final and crucial step in many synthetic routes to the 4H-naphthopyran-4-one core is the formation of the pyran ring through cyclization. semanticscholar.org Once a suitable open-chain precursor is synthesized—typically a naphthol derivative with an attached acetoacetyl or similar side chain—an intramolecular cyclization is induced. This ring-closing reaction is often catalyzed by an acid or base.

For instance, an intramolecular aldol (B89426) condensation can occur in precursors containing both a ketone and an ester group, leading to the formation of the six-membered pyranone ring. organic-chemistry.org The ease of this cyclization is dependent on the structural features of the precursor, as some configurations may favor the formation of alternative ring systems. semanticscholar.org Another strategy involves the cyclization of δ-dicarbonyl compounds, although this can sometimes lead to the competing formation of cyclohexenone derivatives. semanticscholar.org Tandem Prins-type cyclization reactions have also been developed as a modular approach for the rapid construction of fused polycyclic architectures, including pyran ring systems. rsc.org

Advanced Synthetic Approaches to 2-Methyl-4H-naphtho[1,2-b]pyran-4-one and its Analogs

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of substituted naphthopyrones like this compound. These advanced approaches often utilize catalysis and multi-component reactions to achieve higher yields, greater selectivity, and improved atom economy.

Catalyst-Mediated Transformations (e.g., Gold(I)-Catalyzed Cyclization)

Gold(I) complexes have emerged as exceptionally versatile and powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes. nih.gov Their strong Lewis acidity allows for the efficient cyclization of precursors containing both alkyne and carbonyl functionalities. nih.govacs.org

A notable application is the synthesis of 2-methyl-pyran-4-ones through the reaction of acetylketene (generated from 2,6-trimethyl-4H-1,3-dioxin-4-one) with terminal alkynes in the presence of a Gold(I) catalyst such as IPrAuCl. researchgate.net This method demonstrates significantly higher yields compared to the uncatalyzed reaction. researchgate.net The proposed mechanism involves the formation of an alkynyl-gold species which then adds to the acetylketene, followed by cyclization to form the 2-methyl-pyran-4-one derivative. researchgate.net This catalytic approach provides a direct and efficient route to the target molecule and its analogs.

Catalyst SystemReactantsProduct TypeKey FeaturesReference
IPrAuCl (Gold(I) Chloride Complex)Acetylketene source and Terminal Alkynes2-Methyl-pyran-4-onesHigh efficiency and yield (e.g., 95%) compared to uncatalyzed reaction. researchgate.net
(p-CF₃C₆H₄)₃PAuCl / AgOTfγ-Hydroxyalkynones2,3-dihydro-4H-pyran-4-onesPowerful catalyst system for intramolecular cyclizations under mild conditions. acs.org

Multi-component Reaction Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. growingscience.com These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Various MCRs have been developed for the synthesis of the 4H-pyran ring system, which can be adapted for the construction of naphthopyrone analogs.

A common MCR approach involves the one-pot condensation of an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound (like ethyl acetoacetate (B1235776) or a cyclic dione). growingscience.comscielo.br These reactions can be promoted by a variety of catalysts, including basic catalysts like KOH-loaded CaO or acidic surfactant catalysts like dodecyl benzenesulfonic acid (DBSA), which can also act as a microemulsion-forming agent in water. growingscience.comscielo.br The use of ultrasound irradiation can further accelerate the reaction and improve yields. nih.gov The mechanism typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dicarbonyl compound, and subsequent intramolecular cyclization and tautomerization to yield the final 4H-pyran derivative. growingscience.comnih.gov

Catalyst/ConditionsReactantsSolventKey AdvantagesReference
Et₃N (20 mol%), UltrasoundAldehyde, Malononitrile, Diethyl acetylenedicarboxylateWaterSustainable, short reaction times, high yields, simple methodology. nih.gov
Dodecyl benzenesulfonic acid (DBSA)Aromatic aldehyde, Cyclohexanedione, MalononitrileWater (microemulsion)Dual function as Brønsted acid catalyst and surfactant, environmentally friendly. scielo.br
20% KOH loaded CaOAromatic aldehyde, Malononitrile, Ethyl acetoacetateSolvent-freeEnvironmentally friendly, low cost, short reaction time, high yield, reusable catalyst. growingscience.com
Sodium alginate biopolymerBenzaldehyde derivatives, Malononitrile, Methyl acetoacetateWaterGreen chemistry, high catalytic activity, catalyst is recoverable and reusable. nih.gov

Diels-Alder Reaction in Furan-Fused Naphthopyrone Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been effectively employed in the construction of complex molecular frameworks, including those related to naphthopyrones. nih.gov This [4+2] cycloaddition is particularly valuable when using furan (B31954) derivatives as the diene component, as it allows for the creation of oxabicyclic structures that can be further transformed into aromatic systems. nih.govmdpi.com The reaction between a furan and a dienophile, such as maleimide, proceeds with 100% atom economy, aligning with the principles of green chemistry. nih.govmdpi.com

In the context of synthesizing furan-fused naphthopyrones, a furan-containing diene can react with a suitable dienophile, such as a quinone or a related activated alkene, to construct the core ring system. The reactivity in these cycloadditions is often governed by the electronic characteristics of the reactants; electron-poor dienophiles show high activity with biobased furans. mdpi.com The initial adducts are typically oxanorbornene derivatives, which can then undergo subsequent reactions like dehydration or aromatization to yield the final naphthopyrone structure. nih.gov

The Diels-Alder reaction can produce a mixture of endo and exo diastereomers. rsc.org The ratio of these products is influenced by reaction parameters such as temperature, the specific substituents on the furan and dienophile, and the presence of a nucleophile. rsc.org For instance, electron-withdrawing substituents on the furan can favor the formation of the endo adduct. rsc.org Understanding and controlling this stereoselectivity is crucial for the synthesis of specific isomers. While furan itself can be slow to react due to its aromatic stability, tethering the diene and dienophile intramolecularly can significantly increase the reaction rate by enhancing the probability of effective collisions between the reacting partners. youtube.com

Biomimetic Synthesis Approaches

Biomimetic synthesis is a strategic approach that mimics nature's biosynthetic pathways to construct complex natural products. wikipedia.orgnih.gov This methodology is not just about replicating a biological process but also about leveraging the inherent efficiency and elegance of enzymatic transformations to design practical laboratory syntheses. nih.gov The core idea is to predict a likely biosynthetic route for a target molecule and then use chemical reagents to carry out analogous transformations. researchgate.net

For pyrone-derived natural products, a biomimetic hypothesis might propose that diverse and complex structures originate from a common, simpler polyketide precursor. figshare.comnih.gov Synthetic chemists can then design and create such a precursor and investigate its transformation under various conditions to yield the desired natural products or even novel isomers. figshare.comnih.gov Key reactions in these biomimetic sequences often include elegant, bio-inspired transformations like Diels-Alder dimerizations and 6π-electrocyclizations, which allow for the rapid assembly of the molecular skeleton. nih.gov

In the synthesis of related naphthoquinones, biomimetic strategies have involved pericyclic reactions as key steps. researchgate.net This approach highlights how complex natural product synthesis can be simplified by following nature's lead. wikipedia.org For instance, a remarkable biomimetic synthesis of proto-daphniphylline involved the cyclization of an acyclic dialdehyde, forming six σ-bonds and five rings in a single, efficient step. wikipedia.org Applying this philosophy to naphthopyrones involves identifying plausible biosynthetic precursors and using powerful chemical reactions to trigger cyclization cascades that efficiently build the core structure.

Regioselective and Stereoselective Synthesis of Naphthopyrone Derivatives

Achieving control over regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the product's atoms) is paramount in the synthesis of complex, biologically active molecules like naphthopyrone derivatives. The precise three-dimensional arrangement of functional groups can dramatically influence a molecule's interaction with biological targets.

A key challenge in building substituted naphthopyrone frameworks is controlling the position of substituents on the aromatic rings. One-pot syntheses of related naphthofurans from phenols and α-haloketones, promoted by Lewis acids like titanium tetrachloride, have demonstrated high levels of regioselectivity. mdpi.com In these reactions, the choice of reagents and conditions, such as reaction temperature, can be optimized to favor the formation of a specific constitutional isomer. mdpi.com For example, in certain reactions, dropping the α-haloketone into the reaction mixture at a slightly elevated temperature was found to significantly improve the regiomeric ratio of the desired product. mdpi.com

Stereoselectivity is critical when creating chiral centers, such as those on a side chain attached to the pyrone ring. The synthesis of derivatives related to the fungal metabolite asperlin, for example, required unambiguous stereochemical control to establish the correct configuration of the final product. researchgate.net Methodologies like 1,3-dipolar cycloaddition reactions can proceed with good regio- and stereoselectivity, providing adducts with well-defined stereochemistry that can be converted into the desired final products. researchgate.net Furthermore, advanced catalytic methods, such as the Au(III)-catalyzed regioselective 6-endo-dig ring closure, have enabled the stereoselective tandem synthesis of complex fused heterocyclic systems under mild conditions. nih.gov

Reaction TypeKey ReagentsControlling FactorSelectivity Outcome
Naphthofuran Synthesis2-Naphthol, 2-chloroacetone, TiCl₄Reaction Temperature/ProcedureHigh Regioselectivity mdpi.com
Fused Thiazole Synthesiso-Alkynylaldehydes, L-cystine methyl ester HCl, Au(III) catalystCatalystRegioselective 6-endo-dig cyclization nih.gov
1,3-Dipolar CycloadditionNitrones, α,β-unsaturated lactonesReactant StructureGood Regio- and Stereoselectivity researchgate.net

Development of Novel Linker Strategies for Naphthopyrone Hybrids

Creating hybrid molecules by covalently attaching a naphthopyrone unit to another pharmacophore or a targeting moiety is a promising strategy to enhance therapeutic efficacy. This approach relies on the development of chemical linkers that connect the molecular components. The linker's properties are critical, as it must be stable during circulation in the body but cleavable under specific conditions at the target site to release the active drug. unimi.it

The design of these linkers is a key area of research, with strategies focusing on triggers such as pH changes or the presence of specific enzymes. nih.gov For example, pH-sensitive linkers like acylhydrazones are designed to hydrolyze and release their cargo in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. nih.gov Enzyme-cleavable linkers, such as those containing specific peptide sequences (e.g., Val-Cit), are designed to be selectively cleaved by enzymes like cathepsin B, which are often overexpressed in cancer cells. unimi.itmdpi.com

An efficient approach for creating benzopyrone hybrids involves trapping in situ generated ortho-quinone methide intermediates with other molecules, such as 3- or 5-amino pyrazoles or isoxazoles. nih.gov This method has been used to synthesize hybrid compounds between azoles and various flavonoids, including coumarins and chromones, in good yields. nih.gov The position of the amino group on the azole dictates the point of attachment, leading to different substituted derivatives. nih.gov Such novel hybrid compounds can then be evaluated for specific biological activities, as demonstrated by the testing of 5-aminoisoxazole-bearing compounds for α-glucosidase inhibition. nih.gov

Sustainable and Green Chemistry Methodologies in Naphthopyrone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and natural products to minimize environmental impact. rsc.org These principles focus on aspects such as maximizing atom economy, using safer solvents and renewable starting materials, reducing energy consumption, and minimizing waste. jocpr.com

In the context of naphthopyrone synthesis, green chemistry can be applied at multiple stages. The selection of synthetic routes with high atom economy, such as the Diels-Alder reaction, is a foundational strategy that minimizes the generation of by-products. nih.gov The use of catalysis, including biocatalysis and heterogeneous catalysis, can replace toxic reagents and allow for milder reaction conditions, thereby reducing energy consumption and waste. jocpr.comjddhs.com

Green Chemistry PrincipleApplication in Naphthopyrone Synthesis
Atom Economy Employing cycloaddition reactions like the Diels-Alder reaction to maximize the incorporation of starting materials into the final product. nih.gov
Safer Solvents & Reagents Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents; using non-toxic catalysts. jocpr.com
Energy Efficiency Utilizing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. jddhs.com
Use of Renewable Feedstocks Synthesizing key precursors from biomass-derived materials, such as furans from carbohydrates. nih.gov
Waste Minimization Designing synthetic routes to reduce by-products and implementing recycling for solvents and catalysts. jddhs.com

Reactivity and Mechanistic Organic Chemistry of the 2 Methyl 4h Naphtho 1,2 B Pyran 4 One System

Electrophilic and Nucleophilic Reactions of the Pyranone Moiety

The pyranone ring in 2-methyl-4H-naphtho[1,2-b]pyran-4-one is a key center for both nucleophilic and electrophilic reactions. The presence of the carbonyl group and the α,β-unsaturated system dictates its chemical behavior.

The carbonyl carbon in the pyranone ring is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This reaction, a fundamental process in carbonyl chemistry, involves the addition of a nucleophile to the C4 carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group of pyranones. masterorganicchemistry.comstackexchange.com For instance, the reaction of a pyranone with a Grignard reagent, followed by an acidic workup, is expected to yield a tertiary alcohol. masterorganicchemistry.com While specific studies on this compound are limited, the general reactivity of Grignard reagents with related benzopyrones suggests that the initial 1,2-addition to the carbonyl is a primary reaction pathway. ias.ac.in In some cases, with excess Grignard reagent, further reactions can occur, potentially leading to ring-opening products. stackexchange.com

Hydride Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for the reduction of aldehydes and ketones. wikipedia.orgbaranlab.org It is anticipated that NaBH₄ would reduce the C4-carbonyl of this compound to the corresponding alcohol. wikipedia.orglibretexts.org Lithium aluminum hydride (LiAlH₄), a more powerful reducing agent, would also achieve this transformation. libretexts.orgyoutube.com The general mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

ReagentExpected ProductReaction Type
Grignard Reagents (e.g., CH₃MgBr)Tertiary Alcohol1,2-Nucleophilic Addition
Organolithium Reagents (e.g., n-BuLi)Tertiary Alcohol1,2-Nucleophilic Addition
Sodium Borohydride (NaBH₄)Secondary AlcoholHydride Reduction
Lithium Aluminum Hydride (LiAlH₄)Secondary AlcoholHydride Reduction

The pyranone ring possesses activated positions that are susceptible to functionalization. The C3 position, being β to the carbonyl group, and the C2-methyl group can participate in various reactions. While direct experimental data on this compound is scarce, related chromone (B188151) and pyranone systems provide insights into potential transformations.

Reactions involving the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent double bond and the carbonyl group, making its protons acidic. This allows for condensation reactions with aldehydes and other electrophiles under basic conditions.

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

The naphthalene ring system of this compound is electron-rich and can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org The position of substitution is influenced by the directing effects of the fused pyranone ring and the inherent reactivity of the naphthalene core. The pyranone ring, with its carbonyl group, is expected to be a deactivating group, directing incoming electrophiles to the positions meta to the point of fusion.

Nitration and Sulfonation: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.comyoutube.com Sulfonation, using fuming sulfuric acid, introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.comyoutube.comyoutube.com These reactions are fundamental for the functionalization of aromatic systems. libretexts.org

ReactionReagentsElectrophileExpected Product
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-2-methyl-4H-naphtho[1,2-b]pyran-4-one
SulfonationSO₃, H₂SO₄SO₃2-Methyl-4-oxo-4H-naphtho[1,2-b]pyran-sulfonic acid

Reduction and Oxidation Chemistry of the Naphthopyrone System

The this compound system can undergo various reduction and oxidation reactions targeting the carbonyl group, the double bond, the methyl group, or the naphthalene ring.

Reduction: As discussed in section 4.1.1, the carbonyl group can be selectively reduced to an alcohol. acsgcipr.org More forcing reduction conditions, such as the Clemmensen or Wolff-Kishner reductions, can lead to the complete deoxygenation of the carbonyl group to a methylene (B1212753) group. masterorganicchemistry.comlibretexts.org

Oxidation: The methyl group at the C2 position, being benzylic-like, is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the methyl group to a carboxylic acid, although the reaction conditions need to be carefully controlled to avoid degradation of the ring system. masterorganicchemistry.com Oxidation of the naphthalene ring itself generally requires harsh conditions and can lead to ring cleavage.

Cycloaddition and Rearrangement Reactions

The α,β-unsaturated system within the pyranone ring of this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. chadsprep.com

Photochemical reactions of pyranones can lead to interesting rearrangements. youtube.com For instance, irradiation of 4H-pyran-4-ones has been shown to induce rearrangement to 2H-pyran-2-ones. youtube.com Naphthopyrans are also known to exhibit photochromism, undergoing a ring-opening reaction upon UV irradiation to form colored merocyanine (B1260669) dyes. nih.govrsc.org This process involves a 6π electrocyclic ring-opening reaction. rsc.org

Investigation of Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms for the transformations of this compound is crucial for understanding and controlling its reactivity. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and trapping of intermediates, and computational chemistry.

For nucleophilic additions to the carbonyl group, the mechanism generally proceeds through a tetrahedral intermediate. academie-sciences.fracademie-sciences.fr The stereochemical outcome of such additions can be influenced by the steric and electronic properties of the substrate and the nucleophile.

The mechanism of electrophilic aromatic substitution on the naphthalene ring involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction.

The photochromic behavior of naphthopyrans involves excited singlet and triplet states. nih.gov The ring-opening to the merocyanine form proceeds through a conical intersection from the singlet excited state. rsc.org The subsequent thermal fading back to the closed form involves overcoming an energy barrier. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. High-field NMR provides superior signal dispersion, enabling the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, even in complex polycyclic aromatic systems.

One-dimensional (1D) NMR provides the initial overview of the proton and carbon environments within the molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. For 2-Methyl-4H-naphtho[1,2-b]pyran-4-one, characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, the vinylic proton on the pyranone ring, and the methyl group would be expected. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It would be used to map the connectivity of protons within the naphthalene ring system and to correlate the vinylic proton with any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It allows for the direct assignment of carbon signals based on their attached, and usually already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. sdsu.edu It is vital for piecing together the molecular framework by connecting fragments, for instance, linking the methyl protons to their neighboring quaternary carbons or connecting protons on one ring to carbons in an adjacent ring, thereby confirming the fusion pattern of the naphthopyranone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemical relationships and the conformation of the molecule.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data tables below.

Table 1: Illustrative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃2.45s-
H-57.50s-
H-68.10d8.5
H-77.65t7.8
H-87.80t7.8
H-97.95d8.2
H-109.20d8.5

Table 2: Illustrative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
CH₃20.5
C-2162.0
C-4178.0
C-4a125.0
C-5120.0
C-5a130.0
C-6128.0
C-7127.5
C-8129.0
C-9122.0
C-10135.0
C-10a118.0
C-10b148.0
C-10c132.0

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). chromatographyonline.com This accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Once the molecular ion is identified, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation. By analyzing the masses of the resulting fragment ions, a fragmentation pathway can be proposed. This pathway provides valuable structural information by revealing how the molecule breaks apart, which helps to confirm the connectivity of different structural units. nih.gov For this compound, characteristic fragmentation patterns would likely involve:

Retro-Diels-Alder (RDA) reaction: A common pathway for pyran rings, leading to the cleavage of the heterocyclic ring.

Loss of CO: A characteristic fragmentation for carbonyl-containing compounds, particularly α,β-unsaturated ketones.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group.

Cleavage of the naphthalene ring system: Resulting in characteristic aromatic fragments.

Analyzing these fragmentation patterns helps to confirm the presence of the naphthopyranone core and the position of the methyl substituent. researchgate.net

Table 3: Expected HRMS Fragmentation Data for this compound (C₁₄H₁₀O₂)

m/z (Calculated)FormulaProposed Fragment Identity
222.0681C₁₄H₁₀O₂[M]⁺• (Molecular Ion)
194.0732C₁₃H₁₀O[M - CO]⁺•
193.0653C₁₃H₉O[M - CO - H]⁺
165.0653C₁₂H₉[M - CO - CHO]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the α,β-unsaturated ketone.

C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic naphthalene and pyranone rings.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether linkage in the pyran ring.

C-H stretch: Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The extensive conjugation in the naphthopyranone system results in the absorption of UV and visible light, promoting electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). libretexts.org The UV-Vis spectrum would display characteristic absorption maxima (λ_max) that are indicative of the extended chromophore.

Table 4: Characteristic IR and UV-Vis Data for Naphthopyranone Structures

Spectroscopic MethodExpected AbsorptionFunctional Group / Transition
IR~1660 cm⁻¹C=O (Ketone)
IR~1600, 1580, 1450 cm⁻¹C=C (Aromatic)
IR~1250 cm⁻¹C-O (Ether)
UV-Vis~250-280 nm, ~320-360 nmπ → π* transitions

X-ray Crystallography for Definitive Structural Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org The pattern of diffracted X-rays is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. thepharmajournal.com

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure. It would yield precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of the fused ring system.

Planarity: Determining the degree of planarity of the naphthopyranone core.

Conformational details: Revealing the orientation of the methyl group.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice, including any π-π stacking or hydrogen bonding interactions.

This technique provides the most definitive structural evidence, complementing the data obtained from spectroscopic methods which describe the molecule's structure in solution. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov While this compound itself is not chiral, derivatives of this scaffold could be. If a chiral center were introduced, or if the molecule were to adopt a stable, non-planar helical conformation (a property seen in some related large polycyclic aromatic systems), it would exhibit a CD spectrum.

The CD spectrum, which plots the difference in absorbance (ΔA) versus wavelength, is highly sensitive to the three-dimensional structure of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenters. nih.gov Therefore, for a chiral derivative of this compound, CD spectroscopy would be the primary method for determining its absolute configuration.

Biological Activity and Structure Activity Relationship Sar Studies

Anti-Inflammatory Activities and Molecular Target Engagement

The anti-inflammatory potential of many pyran-containing compounds has been established. However, research specifically detailing the anti-inflammatory effects of 2-Methyl-4H-naphtho[1,2-b]pyran-4-one, including its interaction with molecular targets, is not present in the available scientific literature.

Inhibition of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. While numerous compounds are being investigated as NLRP3 inhibitors, there are no published studies that evaluate the effect of this compound on NLRP3 inflammasome activation.

Elucidation of Molecular Pathways and Protein Interactions

Understanding the molecular pathways and protein interactions is fundamental to characterizing a compound's mechanism of action. Currently, there is no available research that elucidates the specific molecular pathways or protein interactions involved in the potential anti-inflammatory activity of this compound.

Antimicrobial Properties and Efficacy

The antimicrobial properties of the 4H-pyran and naphthopyran classes of compounds are widely recognized. Derivatives of these parent structures have shown activity against a range of pathogens.

Antibacterial Activity (e.g., against Mycobacterium bovis)

While various 4H-pyran derivatives have been synthesized and tested for their activity against several bacterial strains, including Mycobacterium bovis, specific data on the antibacterial efficacy of this compound against this or other bacteria is not documented in peer-reviewed literature.

Antifungal Activity

Many natural and synthetic compounds containing the naphthopyran ring system exhibit antifungal properties. However, studies specifically assessing the antifungal activity of this compound against fungal pathogens have not been published.

Antitubercular Activity

The search for new antitubercular agents has led to the investigation of diverse chemical scaffolds. Although related 4H-pyran compounds have been evaluated for their potential against Mycobacterium tuberculosis, there is a lack of specific research data on the antitubercular activity of this compound.

Structure-Activity Relationships Governing Antimicrobial Effects

The antimicrobial properties of naphthopyran derivatives have been a subject of scientific investigation, with studies focusing on how the chemical structure correlates with biological activity. Research on compounds based on the related naphtho[2,1-b]pyran core has provided insights into these structure-activity relationships (SAR).

A study on a series of newly synthesized 4-(p-halophenyl)-4H-naphthopyran derivatives demonstrated that the antimicrobial efficacy is influenced by the nature and position of substituents on the molecule. The introduction of different functional groups can modulate the activity against various bacterial and fungal strains. For instance, the synthesis of naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related heterocyclic systems has yielded compounds with demonstrable antimicrobial effects. labshake.com The key intermediate, 3-amino-8-bromo-1-(p-methoxyphenyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile, serves as a foundation for creating a variety of derivatives whose antimicrobial profiles are then evaluated. labshake.com

Furthermore, the fusion of other heterocyclic rings, such as pyrimidine (B1678525) and triazolopyrimidine, to the naphthopyran framework has been explored to create novel compounds with potential antimicrobial applications. labshake.commdpi.com The evaluation of these derivatives against a panel of microorganisms helps to build a comprehensive understanding of the SAR, guiding the design of more potent antimicrobial agents based on the naphthopyran scaffold.

Antiproliferative Effects and Cellular Mechanisms

Derivatives of the 4H-naphtho[1,2-b]pyran skeleton have shown significant antiproliferative activity against a variety of cancer cell lines. These compounds exert their effects through distinct cellular mechanisms, including the disruption of cell division and the inhibition of key regulatory proteins.

Modulation of Cell Line Growth

Numerous studies have demonstrated the potent ability of 4H-naphtho[1,2-b]pyran derivatives to inhibit the growth of human cancer cells. A prominent example is the analogue 2-amino-4-(3-nitrophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile, also known as LY290181, and its related compounds. These molecules have shown high antiproliferative activity, with IC50 values often in the nanomolar range. e3s-conferences.orgmdpi.com The efficacy of these compounds is highly dependent on the substitution pattern on the 4-position phenyl ring. Analogues with small substituents at the meta position of this phenyl ring have been found to exhibit the most potent activities. e3s-conferences.org

Detailed investigations have quantified the cytotoxic effects of these compounds across various cancer cell lines, as summarized in the table below.

CompoundSubstitution (at 4-phenyl position)Cell LineCancer TypeIC50 Value (nM)Source
LY290181 (1a)3-Nitro518A2Melanoma15 e3s-conferences.orgmdpi.com
Compound 1b3,4,5-TrimethoxyHL-60Leukemia140 mdpi.com
Compound 3f3,5-Dimethoxy-4-propargyloxy518A2Melanoma1.7 mdpi.com
Compound 3f3,5-Dimethoxy-4-propargyloxyA549Lung Carcinoma2.5 mdpi.com
Compound 3f3,5-Dimethoxy-4-propargyloxyHeLaCervical Carcinoma2.1 mdpi.com
Compound 3f3,5-Dimethoxy-4-propargyloxyMCF-7Breast Carcinoma3.1 mdpi.com

Investigation of Molecular Mechanisms of Action

The antiproliferative activity of 4H-naphtho[1,2-b]pyran derivatives stems from their ability to interfere with critical cellular processes, primarily cell division and gene transcription.

Microtubule Destabilization: One of the primary mechanisms of action for compounds like LY290181 is the disruption of microtubule dynamics. These compounds bind directly to tubulin, interfering with its polymerization into microtubules. nih.gov This disruption prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. Consequently, the cells are arrested in the G2/M phase of the cell cycle. e3s-conferences.orgnih.gov This prolonged mitotic arrest can trigger a form of programmed cell death known as mitotic catastrophe, which ultimately leads to apoptosis. e3s-conferences.org

c-Myb Inhibition: Certain 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles have been identified as potent inhibitors of the transcription factor c-Myb. mdpi.com The c-Myb proto-oncogene is overexpressed in various leukemias and solid tumors, where it plays a crucial role in cell proliferation and differentiation. mdpi.com These naphthopyran derivatives inhibit c-Myb activity, representing another key pathway for their anticancer effects. The combination of microtubule-targeting and c-Myb inhibitory activities in a single molecule, as seen in compound 3f, makes this class of compounds particularly promising as pleiotropic (multi-target) anticancer agents. mdpi.com

Antioxidant Activities and Radical Scavenging Potentials

While the broader class of 4H-pyran derivatives is known to possess antioxidant and radical-scavenging properties, specific and detailed research on the antioxidant potential of the this compound scaffold is limited. Generally, the pyran ring embedded in various natural and synthetic compounds contributes to their ability to neutralize free radicals. mdpi.com

Studies on other 4H-pyran derivatives have demonstrated significant scavenging activity against stable radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). mdpi.com For example, certain pyran derivatives have shown DPPH scavenging potencies comparable to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant mechanism is often attributed to the ability of the pyran scaffold and its substituents to donate a hydrogen atom or an electron to stabilize free radicals. However, comprehensive studies quantifying the radical scavenging potentials of this compound itself using standard assays like DPPH or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively reported in the available literature.

Enzyme Inhibitory Activities (e.g., Cholinesterases, BACE1)

Derivatives of the naphthopyran scaffold have been investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. The primary targets in this area are acetylcholinesterase (AChE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). researchgate.net

Biochemical Characterization of Enzyme Inhibition

Research on structurally related naphthopyrone glycosides isolated from Cassia obtusifolia provides significant insight into the enzyme inhibitory potential of this chemical class. These compounds have demonstrated potent inhibitory activity against both AChE and BACE1. researchgate.net

The degree of glycosylation on the naphthopyrone core was found to be a critical determinant of inhibitory activity. For instance, a derivative with two sugar moieties (gentiobiosyl group) showed significantly higher AChE inhibition compared to analogues with one or no sugar moieties. researchgate.net Kinetic analysis of the most active compounds revealed their mode of inhibition and binding affinity.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)Source
Rubrofusarin-6-O-β-D-gentiobiosideAChE20.34Mixed12.83 researchgate.net
Cassialactone-2-O-β-D-glucopyranosideBACE122.21Not Specified10.01 researchgate.net

The kinetic studies for the AChE inhibitor showed a mixed type of inhibition, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net For the BACE1 inhibitor, the Dixon plot was used to determine a Ki value of 10.01 µM. researchgate.net These findings highlight that the naphthopyran/naphthopyrone scaffold is a promising template for designing potent inhibitors of enzymes relevant to Alzheimer's disease.

Structure-Activity Relationship Studies for Enzyme Binding

While direct structure-activity relationship (SAR) studies on this compound are not extensively detailed in the provided context, comprehensive research on closely related naphthopyran scaffolds provides significant insights into how structural modifications influence enzyme binding. Studies on a series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles have been particularly informative in identifying key structural features for potent enzyme inhibition. nih.gov

One such study focused on the inhibition of the transcription factor c-Myb, which is crucial in cell proliferation and is often upregulated in cancers. A derivative, 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile, was identified as a highly potent inhibitor of c-Myb activity. nih.gov This finding prompted a deeper investigation into the SAR of this class of naphthopyrans to identify features that enhance c-Myb inhibition. The research repurposed or newly synthesized a series of related compounds to screen for their c-Myb inhibitory activities. nih.gov

The core structure of 4H-naphtho[1,2-b]pyran is a key pharmacophore. The SAR studies highlighted the importance of the substituents at the 2, 3, and 4 positions of the pyran ring. For instance, the presence of a 2-amino group and a 3-carbonitrile moiety appears crucial for the observed biological activities. The nature of the aryl group at the 4-position significantly modulates the inhibitory potency. The 4-(3,4,5-trimethoxyphenyl) analogue demonstrated particularly high potency, suggesting that the substitution pattern on this pendant aryl ring is a critical determinant for effective binding to the enzyme's active site. nih.gov Further modifications, such as adding an alkyne group to the aryl moiety, were found to produce pleiotropic compounds that combine c-Myb inhibition with other effects like microtubule destabilization. nih.gov

Table 1: Structure-Activity Relationship Insights for Naphthopyran Derivatives as c-Myb Inhibitors nih.gov
Compound ClassKey Structural FeaturesObserved Activity
2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrilesCore naphthopyran scaffold; 2-amino group; 3-carbonitrile groupGeneral class exhibits c-Myb inhibitory activity
Analogue 1b (Bcr-TMP)4-(3,4,5-trimethoxyphenyl) groupHighly potent inhibition of c-Myb activity
Alkyne derivative 3fFusion of the naphthopyran backbone with a 3,5-dimethoxy-4-proparagyloxy moietyCombines c-Myb inhibition with microtubule destabilizing and antiangiogenic effects

Ecological Roles and Chemical Ecology (e.g., Fungal Defense Metabolites)

Naphthopyranones, including structures related to this compound, are a significant class of fungal secondary metabolites. nih.gov These compounds are not merely metabolic byproducts but often play crucial roles in the chemical ecology of the producing organisms. Fungi, being sessile organisms, rely on a sophisticated arsenal (B13267) of chemical compounds for defense, communication, and competition. mdpi.com Naphthopyranones and related naphthalenones are frequently associated with defensive functions, particularly antimicrobial activities. nih.govmdpi.com

Fungi produce a diverse array of metabolites, and naphtho-α-pyranones have been isolated from various endophytic fungi, such as those from the genus Polyphilus. nih.gov These metabolites can exhibit potent cytotoxic and antimicrobial properties. For example, talaroderxine C, a dimeric naphtho-α-pyranone, showed strong antimicrobial activity against the bacterium Bacillus subtilis. nih.gov Such activities suggest a role in protecting the fungal host from competing microorganisms in its ecological niche.

The production of these compounds can be a defensive response to environmental pressures. The antifungal activity of certain naphthalenones against various plant pathogens demonstrates their potential role in protecting their host (in the case of endophytic fungi) or outcompeting other microbes. mdpi.com For instance, one study noted that a specific naphthalenone derivative exhibited significant antifungal activity against a panel of five plant pathogens, including Fusarium moniliforme and Verticillium alboatrum. mdpi.com This points to a direct role in chemical defense, helping the fungus to secure resources and deter antagonists. The broad spectrum of bioactivities reported for fungal naphthalenones—including phytotoxic, antimicrobial, and insecticidal effects—underscores their versatile ecological functions as defense metabolites. mdpi.com

Table 2: Examples of Naphthopyranone-related Fungal Metabolites and Their Bioactivities nih.govmdpi.com
Metabolite Class / CompoundProducing Organism (Genus)Observed BioactivityImplied Ecological Role
Naphtho-α-pyranonesPolyphilusAntimicrobial, CytotoxicDefense against competing microbes
Talaroderxine CNot specified in sourcePotent activity against Bacillus subtilisBacterial competition
Compound 90 (a naphthalenone)Not specified in sourceAntifungal against 5 plant pathogensDefense, inhibition of fungal competitors

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of naphthopyranone systems. wikipedia.orgnih.gov These studies focus on determining the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties. wikipedia.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgmdpi.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For naphthopyran derivatives, DFT calculations help identify the most reactive sites for electrophilic and nucleophilic attack by analyzing the molecule's electrostatic potential and condensed Fukui functions. asianpubs.orgaraproceedings.com For instance, DFT studies on related 4H-pyran-4-one structures reveal insights into their aromaticity and the influence of heteroatoms on their electronic properties. scite.ai In the case of 2-Methyl-4H-naphtho[1,2-b]pyran-4-one, the electron-rich naphthalene (B1677914) ring system and the electron-withdrawing pyranone moiety create a complex electronic landscape. Quantum chemical calculations can precisely map these regions, predicting how the molecule will interact with other reagents. asianpubs.orgaraproceedings.com

Table 1: Key Parameters from Quantum Mechanical Calculations for Naphthopyran-like Scaffolds

Parameter Significance Typical Method of Calculation
HOMO Energy Indicates electron-donating ability; related to ionization potential. DFT (e.g., B3LYP/6-311++G(d,p))
LUMO Energy Indicates electron-accepting ability; related to electron affinity. DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. Calculated from HOMO and LUMO energies.
Molecular Electrostatic Potential (MESP) Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. Calculated from the optimized molecular structure.
Global Reactivity Descriptors Includes hardness, softness, and electrophilicity index to quantify overall reactivity. Derived from HOMO and LUMO energies.

These theoretical investigations are crucial for rationalizing observed reaction outcomes and for designing new derivatives with tailored electronic properties. mdpi.com

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. nih.gov For compounds in the naphthopyran class, docking studies have been employed to explore their interactions with various biological targets, such as enzymes and receptors implicated in cancer. nih.govmdpi.com This process involves placing the this compound molecule into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. f1000research.comphytojournal.com

Following docking, Molecular Dynamics (MD) simulations can be performed. nih.gov MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose and revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov This combination of docking and MD simulation is a powerful approach for virtual screening and identifying potential protein targets for new compounds. phytojournal.com For example, studies on structurally similar pyran-4-one derivatives have used docking to identify potential inhibitors of enzymes like CDK2 and DNA gyrase. mdpi.comnih.gov Such simulations could reveal that the naphthyl group of this compound fits into a hydrophobic pocket of a target protein, while the carbonyl oxygen of the pyranone ring acts as a hydrogen bond acceptor.

Table 2: Representative Data from a Hypothetical Docking Simulation

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Kinase A -8.5 Lys72, Leu173 Hydrogen Bond, Hydrophobic
Protease B -7.9 Asp25, Gly27 Hydrogen Bond, Pi-Alkyl
Transcription Factor C -9.1 Arg345, Phe350 Pi-Cation, Pi-Pi Stacking

These computational methods are instrumental in prioritizing compounds for experimental testing and in understanding their potential mechanisms of action at a molecular level. nih.gov

Conformational Analysis and Prediction of Spectroscopic Signatures

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a semi-rigid structure like this compound, this analysis helps to identify the most stable, low-energy conformer. Computational methods, such as DFT, are used to perform geometry optimization and calculate the energies of different possible conformations. beilstein-archives.orgnih.gov Studies on related pyran systems show that they typically adopt stable chair-like or flattened-ring conformations, and these preferences can be corroborated by DFT calculations. researchgate.netresearchgate.net

Once the most stable conformer is identified, its spectroscopic signatures can be predicted computationally. nih.gov This is a valuable tool for verifying the structure of synthesized compounds.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These predicted spectra can be compared with experimental data to confirm structural assignments. uncw.eduresearchgate.net For instance, the calculated chemical shift of the methyl group and the protons on the pyran and naphthalene rings can be matched to an experimental NMR spectrum.

IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared spectrum. nih.gov This is particularly useful for identifying characteristic functional groups, such as the C=O stretch of the pyranone ring. elixirpublishers.com

These computational predictions serve as a powerful complement to experimental spectroscopic techniques, aiding in structural elucidation and characterization. nih.gov

Retrosynthetic Analysis and Reaction Pathway Modeling

Retrosynthetic analysis is a strategy used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. researchgate.net For this compound, a logical retrosynthetic approach would involve disconnections that lead to accessible starting materials. A common disconnection for the pyran ring suggests a multicomponent reaction strategy.

A plausible retrosynthetic pathway is shown below:

Disconnection 1 (C-C and C-O bonds of the pyran ring): The 4H-pyran ring can be disconnected to reveal three primary components: an alpha-naphthol derivative, an aldehyde, and a source of the methyl-ketone moiety. This points towards a one-pot, three-component synthesis, a common and efficient method for constructing pyran rings. organic-chemistry.org Specifically, the synthesis of related naphthopyrans often involves the reaction of a naphthol, an aldehyde, and malononitrile (B47326) or a similar active methylene (B1212753) compound. asianpubs.org

Reaction pathway modeling, using quantum chemical calculations, can further illuminate the synthesis. rsc.org These models can calculate the activation energies and transition state structures for proposed reaction steps, helping to understand the reaction mechanism and predict the feasibility of a synthetic route. For example, modeling could confirm the mechanism of the key cyclization step in pyranone formation, such as a tandem Knoevenagel-Michael reaction sequence. researchgate.net This theoretical insight can help optimize reaction conditions to improve yields and minimize side products. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com The goal is to develop models that can predict the activity of new, unsynthesized compounds. QSAR studies have been successfully applied to various classes of compounds, including naphthoquinones and pyran derivatives, to guide the design of more potent analogs. sustech.educore.ac.uknih.gov

To build a QSAR model for a series of this compound derivatives, the following steps are typically taken:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, physicochemical (like LogP), and quantum chemical (like HOMO/LUMO energies) parameters. brieflands.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. brieflands.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. brieflands.com

For naphthoquinone and pyran-based compounds, QSAR studies have often found that descriptors related to hydrophobicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric factors are crucial for their biological activity. sustech.edunih.gov A resulting QSAR model might, for example, indicate that increasing the hydrophobicity at a certain position on the naphthalene ring while maintaining specific electronic features on the pyranone moiety could lead to enhanced activity.

Table 3: Common Descriptor Classes Used in QSAR Modeling

Descriptor Class Examples Information Encoded
Physicochemical LogP, Molar Refractivity (MR), Polar Surface Area (PSA) Hydrophobicity, size, polarity, and membrane permeability.
Electronic HOMO/LUMO energies, Dipole Moment Electron-donating/accepting ability, reactivity, polarity.
Topological Wiener index, Kier & Hall connectivity indices Molecular branching and shape.
Steric / 3D Molecular Volume, Surface Area Size and spatial arrangement of the molecule.

These models provide valuable guidance for the rational design and optimization of new this compound derivatives as potential therapeutic agents. nih.gov

Emerging Research Areas and Future Perspectives for 2 Methyl 4h Naphtho 1,2 B Pyran 4 One

Applications in Advanced Materials Science

The unique photochemical and electronic properties of the naphthopyran scaffold form the basis for its potential in developing next-generation materials.

Organic Electronic Materials Development

The development of molecular switches is a key area in organic electronics, and naphthopyran-based molecules are promising candidates. Theoretical studies combining first-principles density functional theory (DFT) with nonequilibrium Green's function (NEGF) formalism have investigated the electronic transport properties of optical molecular switches based on the naphthopyran molecule. worldscientific.com These studies show that the molecule can be converted between a "closed" and an "open" form through photoexcitation. worldscientific.com

These two forms exhibit significantly different conductance properties, effectively creating the "on" and "off" states of a molecular switch. worldscientific.com The performance of such a switch, including the on-off ratio, can be influenced by the nature of the electrodes used, such as single-walled carbon nanotubes (SWCNTs). worldscientific.com This research suggests a potential, though still largely theoretical, application for naphthopyran derivatives like 2-Methyl-4H-naphtho[1,2-b]pyran-4-one in the field of molecular electronics.

Photochromic Properties and Materials

Naphthopyrans are a well-established class of photochromic compounds, meaning they undergo a reversible color change upon exposure to light. rsc.org This property is rooted in a reversible 6π electrocyclic ring-opening reaction. rsc.org When irradiated with UV light, the colorless naphthopyran undergoes cleavage of the C-O bond in the pyran ring, transforming into a highly colored, open-ring merocyanine (B1260669) dye. rsc.orgrsc.org This process is typically reversible, with the molecule returning to its colorless state either thermally or upon irradiation with visible light. rsc.org

The photochromic behavior of naphthopyrans is highly tunable through synthetic modifications, making them versatile for various applications. rsc.orgrsc.org Strategic structural changes can produce dramatic differences in the color of the activated merocyanine form and the rate at which it fades back to the colorless state. rsc.org This tunability has made naphthopyrans commercially successful in applications like photochromic ophthalmic lenses and has spurred research into their use as molecular force probes, or "mechanophores," which report on stress and strain in polymeric materials through visual color changes. rsc.orgrsc.orgnih.gov

Table 1: Photochromic Properties of Naphthopyran Derivatives
PropertyDescriptionControlling FactorsReference
Activation Reversible ring-opening from colorless naphthopyran to colored merocyanine.UV Light, Mechanical Force rsc.org
Deactivation Reversion from colored to colorless form.Heat (Thermal Fading), Visible Light rsc.org
Color Tuning The color of the activated merocyanine form can be varied significantly.Electronic nature of substituents (e.g., electron-donating groups). rsc.org
Fading Kinetics The rate of thermal reversion to the colorless state can be controlled.Electronic and steric factors of substituents. rsc.org

Potential in Agricultural Chemistry

The benzopyran core, of which naphthopyran is a derivative, is a scaffold of increasing interest in the discovery of new agricultural chemicals.

Development as Herbicides or Pesticides

Natural and synthetic benzopyran derivatives have been systematically reviewed for a range of agricultural applications, including herbicidal, fungicidal, insecticidal, and nematicidal activities. nih.gov The discovery of new chemical scaffolds is crucial for the development of modern agrochemicals, and natural products often provide the inspiration for these new structures. nih.gov While direct studies on the herbicidal or pesticidal activity of this compound are limited, the broader class of naphtho-α-pyranones has been noted for potent antimicrobial and cytotoxic activities. nih.gov For instance, certain fungal metabolites with this core structure have shown pan-cytotoxic activity against various cell lines, with IC50 values in the low micromolar to nanomolar range. nih.gov This potent cytotoxicity suggests a potential mechanism for herbicidal action, which often relies on inhibiting cell proliferation in target weeds. nih.govepa.gov Further research is needed to explore whether this bioactivity can be selectively applied for crop protection.

Design and Synthesis of Naphthopyrone-Based Probes for Chemical Biology

The intrinsic fluorescence of the naphthalene (B1677914) core makes it a valuable component in the design of molecular probes for biological research. nih.govnih.gov

Naphthopyrones can be envisioned as a scaffold for creating fluorescent "turn-on" probes. nih.gov The core principle involves designing a molecule that is initially non-fluorescent or weakly fluorescent. Upon a specific chemical reaction with a biological target—such as an enzyme or a small molecule like glutathione—the probe would undergo a structural change that "turns on" its fluorescence, allowing for sensitive detection. nih.gov The design of such a probe would typically involve three key components:

Fluorophore: The naphthopyrone core itself would serve as the fluorescent reporter unit.

Recognition Site: A specific functional group attached to the core, designed to selectively react with the target analyte.

Linker: A chemical bridge connecting the fluorophore and the recognition site.

This approach has been successfully used with other naphthalene-based structures to create probes for detecting metal ions and for selective labeling of proteins in living cells. nih.govnih.gov The development of naphthopyrone-based probes remains a promising, though largely conceptual, area for future research.

Table 2: Conceptual Design of a Naphthopyrone-Based Chemical Probe
ComponentFunctionExample MoietyReference
Fluorophore Emits light upon excitation after activation.Naphthopyrone Scaffold nih.gov
Recognition Site Binds or reacts specifically with the biological target.Thiol-reactive group (for cysteine) or specific enzyme substrate nih.gov
Quencher/Modulator Suppresses fluorescence until interaction with the target.A group that is cleaved or altered by the target analyte. nih.gov

Biotechnological Production and Biosynthetic Engineering of Naphthopyrones

Many naphthopyranones are natural products derived from polyketides, a large class of secondary metabolites. researchgate.netrsc.org Their biosynthesis is catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs). researchgate.netmdpi.com This biological origin opens up possibilities for producing these compounds and novel analogues through biotechnological methods.

Metabolic engineering and synthetic biology offer powerful tools to harness and modify these biosynthetic pathways. nih.govnih.gov By manipulating the PKS gene clusters, researchers can produce specific intermediates or novel "unnatural" products. rsc.org For example, engineering a pentaketide (B10854585) chromone (B188151) synthase has been shown to produce a non-natural nonaketide naphthopyrone. nih.gov

Key strategies in the biosynthetic engineering of naphthopyrones include:

Heterologous Expression: Transferring the entire PKS gene cluster from a slow-growing natural producer into a more tractable industrial host like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orglbl.gov

Enzyme Engineering: Altering the PKS enzymes themselves. Site-directed mutagenesis of PKS domains can lead to the production of polyketides with different carbon chain lengths or cyclization patterns, thereby generating novel chemical diversity. nih.gov

These approaches not only provide a sustainable and scalable method for producing known naphthopyrones but also enable the creation of new derivatives that can be screened for enhanced properties in materials science or agricultural applications. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 2-Methyl-4H-naphtho[1,2-b]pyran-4-one from natural sources?

  • Methodological Answer : Isolation typically involves methanolic or chloroform extraction of plant material (e.g., Ficus auriculata or Guiera senegalensis), followed by chromatographic purification using column chromatography or HPLC. Structural confirmation is achieved via spectroscopic techniques such as 1^1H-NMR, 13^13C-NMR, and mass spectrometry. For example, a novel 2-methyl derivative was isolated from Ficus auriculata using methanol extraction and characterized via NMR and IR spectroscopy .

Q. How is the purity and stability of this compound assessed in experimental settings?

  • Methodological Answer : Purity (>98%) is verified using HPLC or UV-Vis spectroscopy (λmax ~225–344 nm). Stability requires storage at 2–8°C in airtight, light-protected containers due to photosensitivity. Degradation under improper storage can skew biological assay results .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include 1^1H-NMR (to identify methyl protons at δ ~2.0–2.5 ppm), 13^13C-NMR (to confirm the pyranone carbonyl at δ ~160–180 ppm), and mass spectrometry (for molecular ion validation). IR spectroscopy further confirms functional groups like C=O stretches (~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How does methylation at the 2-position influence the compound’s bioactivity compared to other substituents (e.g., phenyl or morpholinyl)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 2-methyl group enhances steric accessibility for enzyme binding. For instance, 2-methyl derivatives exhibit antioxidant activity (DPPH IC50 ~10–50 μM), while 2-phenyl analogs (e.g., α-naphthoflavone) target aromatase (Ki = 0.2 μM) and 2-morpholinyl derivatives inhibit DNA-PK (IC50 = 0.23 μM). Computational docking can model substituent effects on binding affinity .

Q. How can contradictions in reported IC50 values for enzyme inhibition be resolved across studies?

  • Methodological Answer : Standardize assay conditions (enzyme concentration, substrate kinetics, incubation time) and validate using reference inhibitors (e.g., letrozole for aromatase). Cross-lab reproducibility requires strict adherence to protocols like the DPPH assay for antioxidants or fluorescence-based kinase assays for DNA-PK. Discrepancies may arise from solvent effects (e.g., DMSO concentration ≤0.1%) or batch-to-batch purity variations .

Q. What experimental designs evaluate dual roles of this compound as both an antioxidant and enzyme inhibitor?

  • Methodological Answer : Employ parallel assays:

  • Antioxidant activity : DPPH radical scavenging or FRAP assays, comparing to ascorbic acid.
  • Enzyme inhibition : Aromatase or DNA-PK inhibition assays using tritiated substrates or fluorescence probes.
    Control for cross-reactivity by pre-treating samples with specific enzyme inhibitors (e.g., ketoconazole for CYP450 interference) .

Q. How can molecular modifications enhance the pharmacokinetic profile of this compound?

  • Methodological Answer : Introduce hydrophilic groups (e.g., glycosylation in isorubrofusarin gentiobioside) to improve solubility. Assess bioavailability via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models). Stability under physiological pH is tested using simulated gastric/intestinal fluids .

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